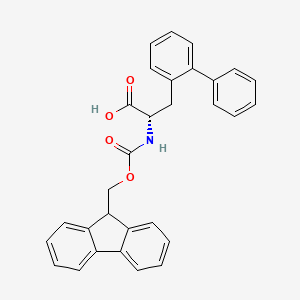

N-Fmoc-3-(2-biphenylyl)-L-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Fmoc-3-(2-biphenylyl)-L-alanine is a derivative of alanine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is substituted with a biphenyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-(2-biphenylyl)-L-alanine typically involves the following steps:

Protection of the Amino Group: The amino group of 3-(2-biphenylyl)-L-alanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale Reaction: Conducting the protection reaction in large reactors with controlled temperature and pH.

Purification: Using industrial-scale chromatography or crystallization techniques to purify the product.

Analyse Des Réactions Chimiques

Types of Reactions

N-Fmoc-3-(2-biphenylyl)-L-alanine undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) are used for peptide coupling reactions.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields 3-(2-biphenylyl)-L-alanine.

Peptides: Coupling reactions yield peptides containing the 3-(2-biphenylyl)-L-alanine residue.

Applications De Recherche Scientifique

N-Fmoc-3-(2-biphenylyl)-L-alanine has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs.

Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.

Material Science: It is used in the synthesis of peptide-based materials with unique properties.

Mécanisme D'action

The mechanism of action of N-Fmoc-3-(2-biphenylyl)-L-alanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the Fmoc group is removed, allowing the amino group to participate in further reactions. The biphenyl group can interact with other molecules through hydrophobic interactions, influencing the structure and function of the resulting peptides or proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Fmoc-3-(2-naphthyl)-L-alanine: Similar structure but with a naphthyl group instead of a biphenyl group.

N-Fmoc-3-(2-phenyl)-L-alanine: Similar structure but with a phenyl group instead of a biphenyl group.

Uniqueness

N-Fmoc-3-(2-biphenylyl)-L-alanine is unique due to the presence of the biphenyl group, which provides additional hydrophobic interactions compared to phenyl or naphthyl groups. This can influence the folding and stability of peptides and proteins, making it a valuable tool in peptide synthesis and medicinal chemistry.

Activité Biologique

N-Fmoc-3-(2-biphenylyl)-L-alanine is a derivative of L-alanine that has gained attention in the fields of peptide synthesis and drug development due to its unique structural properties. This article explores its biological activity, applications, and research findings related to this compound.

- Molecular Formula : C₃₁H₃₃N₃O₄

- Molecular Weight : 505.62 g/mol

- Melting Point : 155 °C

- Density : 1.3 g/cm³

- Boiling Point : 690.7 °C at 760 mmHg

These properties make this compound suitable for various applications in medicinal chemistry and biochemistry.

Biological Activity

The biological activity of this compound is primarily related to its role as a building block in peptide synthesis, where it enhances the stability and efficacy of peptides. Below are key aspects of its biological activity:

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies show that derivatives can be more potent than traditional antibiotics like vancomycin .

2. Cancer Therapeutics

This compound is being explored for its potential in cancer treatment. It has been used in the synthesis of peptides that target specific cancer cell receptors, demonstrating cytotoxic effects on various human cancer cell lines. For example, analogs have shown significant inhibition against cell lines such as A549 and SK-OV-3 .

3. Peptide Synthesis

This compound serves as a crucial component in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptide sequences with high purity and yield. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group can be easily removed under mild conditions, making it a preferred choice among chemists .

Applications

This compound has several applications in research and industry:

- Peptide Synthesis : Used extensively in the development of therapeutic peptides.

- Drug Development : Facilitates the design of novel pharmaceuticals targeting specific biological pathways.

- Bioconjugation : Assists in attaching biomolecules to surfaces or other molecules for drug delivery systems .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various Fmoc-protected amino acid derivatives, including this compound. Results indicated that specific modifications led to enhanced activity against MRSA, with some compounds showing up to a 100-fold increase in potency compared to standard antibiotics .

Case Study 2: Cancer Treatment

In a series of experiments, researchers synthesized peptides incorporating this compound and tested their cytotoxicity on multiple cancer cell lines. The findings revealed that certain peptides exhibited significant anti-proliferative effects, with IC50 values below 15 µM against A549 cells .

Research Findings

Recent studies highlight the versatility and potential of this compound:

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(18-21-12-4-5-13-22(21)20-10-2-1-3-11-20)31-30(34)35-19-27-25-16-8-6-14-23(25)24-15-7-9-17-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWTWJBBUVERRZ-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.